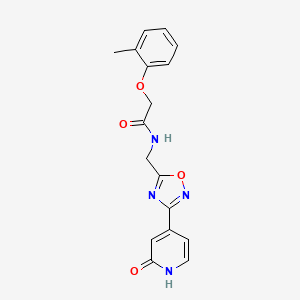

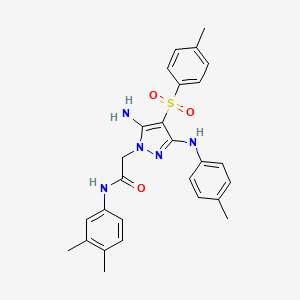

![molecular formula C22H29N5O B2519408 2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900278-15-1](/img/structure/B2519408.png)

2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. The pyrazolo[1,5-a]pyrimidine scaffold is a core structure that has been modified in various ways to explore its biological activity, particularly as it relates to anti-inflammatory, analgesic, and receptor antagonist properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance activity and selectivity. For instance, the introduction of a basic amine and the optimization of spacer lengths between the amino and pyrazole groups have been crucial for the activity of σ(1) receptor antagonists . Similarly, modifications at different positions of the pyrazolo[1,5-a]pyrimidine ring have been explored to achieve nonsteroidal anti-inflammatory drugs with reduced ulcerogenic activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Theoretical calculations, such as DFT/B3LYP optimizations, have been employed to understand the electronic properties, including HOMO-LUMO analysis and molecular electrostatic potential, which can provide insights into the reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents attached to the core structure. For example, the introduction of lipophilic groups and acyl moieties has been shown to significantly affect the binding affinity to human A3 adenosine receptors . Additionally, the reaction of related compounds with hydrazines has led to the formation of modified pyrimidines, demonstrating the versatility of the core structure in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and safety profiles, are critical for their development as pharmacological agents. Compounds with good physicochemical properties, safety, and ADME (absorption, distribution, metabolism, and excretion) profiles have been selected as clinical candidates for further development . The introduction of specific substituents can also enhance the therapeutic index and reduce side effects, such as ulcerogenic activity .

科学的研究の応用

Synthesis and Potential Applications

Chemical Synthesis and Structural Analysis

A compound structurally similar to 2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using a Biginelli reaction. This process involved reacting 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole, showcasing the chemical versatility and potential for varied applications in pharmaceutical and chemical research (Hery Suwito et al., 2018).

Pharmacological Interests

Compounds with a similar backbone structure, notably involving the pyrazolo[1,5-a]pyrimidine motif, have been explored for their potential pharmacological properties. For instance, derivatives of this chemical class have been studied for antihypertensive, antimicrobial, and anticancer activities, indicating a broad spectrum of possible therapeutic applications. The varied substitutions on the pyrazolo[1,5-a]pyrimidine core, including morpholine groups, have been critical in modulating the activity and specificity of these compounds for different biological targets (S. M. Bayomi et al., 1999), (H. Bektaş et al., 2007).

Biological Evaluation and Activity Profiling

Anticancer and Antimicrobial Potential

The structural framework of 2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and related compounds, have been a subject of interest in the development of new anticancer and antimicrobial agents. Research into similar molecules has highlighted their potential in inhibiting the growth of various cancer cell lines and bacterial strains, underscoring the importance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry research (A. Rahmouni et al., 2016).

Phosphodiesterase Inhibition

Additionally, derivatives within this chemical class have been explored for their ability to inhibit phosphodiesterase enzymes, a key target for the treatment of cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. The specificity and potency of these inhibitors can be finely tuned through structural modifications, demonstrating the potential of 2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives in addressing a wide range of CNS disorders (Peng Li et al., 2016).

特性

IUPAC Name |

2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-3-19-21(18-8-5-4-6-9-18)22-24-17(2)16-20(27(22)25-19)23-10-7-11-26-12-14-28-15-13-26/h4-6,8-9,16,23H,3,7,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKNSXGYSCCLRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

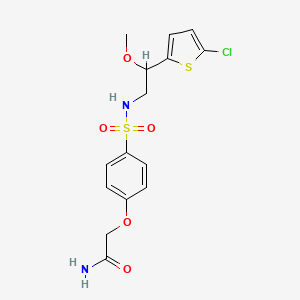

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

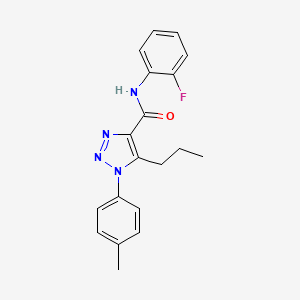

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)

![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)

![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)

![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)